molecular formula C17H21N3O2 B8319903 prop-1-en-2-yl 3-t-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate

prop-1-en-2-yl 3-t-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate

Cat. No.: B8319903
M. Wt: 299.37 g/mol
InChI Key: CDVOTSMDOULANK-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl 3-t-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

prop-1-en-2-yl N-(5-tert-butyl-2-phenylpyrazol-3-yl)carbamate

InChI

InChI=1S/C17H21N3O2/c1-12(2)22-16(21)18-15-11-14(17(3,4)5)19-20(15)13-9-7-6-8-10-13/h6-11H,1H2,2-5H3,(H,18,21)

InChI Key

CDVOTSMDOULANK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example B1 (10.00 g, 46.4 mmol, 1.00 eq) and pyridine (7.58 ml, 92.9 mmol, 2.00 eq) in CH2Cl2 (225 ml) at 0° C. was added isopropenyl chloroformate (5.33 ml, 4.8.8 mol, 1.05 eq). After 45 min at 0° C., the completed reaction was washed with 3M HCl (2×), satd. NaHCO3 (1×), and brine (1×), dried (MgSO4), filtered and evaporated to afford crude product (14.9 g) as an oil that solidified on the pump. The crude material obtained was upgraded by triturating in warm (60° C.) hexanes (70 ml) for 20-30 min until a powdery precipitate was obtained. After cooling to RT, the solids were collected by filtration, rinsing forward with hexanes. The cake was washed with more hexanes and then dried on the filter to afford prop-1-en-2-yl 3-t-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate (10.79 g, 78% yield) as a tan powder which was used as is in the next reaction. MS (ESI) m/z: 300.3 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.58 mL
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

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